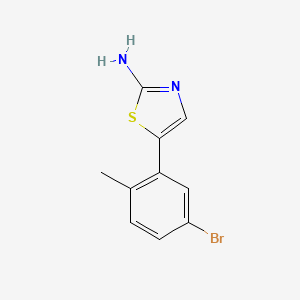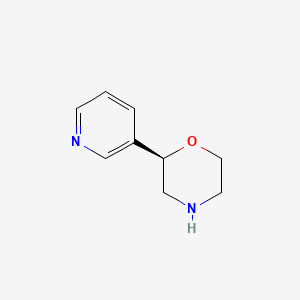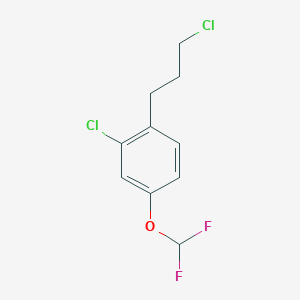
1-Chloro-2-(3-chloropropyl)-5-(difluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2-(3-chloropropyl)-5-(difluoromethoxy)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a chloro group, a chloropropyl group, and a difluoromethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(3-chloropropyl)-5-(difluoromethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has a chloro group and a difluoromethoxy group.
Chloropropylation: The benzene derivative undergoes a chloropropylation reaction, where a chloropropyl group is introduced. This can be achieved using reagents such as 1-chloropropane and a suitable catalyst under controlled conditions.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and pressure are carefully controlled to optimize the yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes:
Large-Scale Reactors: Using large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to ensure a steady production rate.
Purification: Employing advanced purification techniques, such as distillation and chromatography, to obtain the pure compound.
化学反応の分析
Types of Reactions
1-Chloro-2-(3-chloropropyl)-5-(difluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and chloropropyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction reactions can be used to remove or modify the chloro and chloropropyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
科学的研究の応用
1-Chloro-2-(3-chloropropyl)-5-(difluoromethoxy)benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Chloro-2-(3-chloropropyl)-5-(difluoromethoxy)benzene involves its interaction with specific molecular targets. The chloro and difluoromethoxy groups can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, which can influence the compound’s reactivity and binding affinity. The exact pathways involved depend on the specific application and the target molecules.
類似化合物との比較
Similar Compounds
- 1-Chloro-2-(3-chloropropyl)-3-(difluoromethoxy)benzene
- 1-Chloro-2-(3-chloropropyl)-4-(difluoromethoxy)benzene
- 1-Chloro-2-(3-chloropropyl)benzene
Uniqueness
1-Chloro-2-(3-chloropropyl)-5-(difluoromethoxy)benzene is unique due to the specific positioning of its substituents on the benzene ring This unique arrangement can lead to distinct chemical properties and reactivity compared to its similar compounds
特性
分子式 |
C10H10Cl2F2O |
|---|---|
分子量 |
255.08 g/mol |
IUPAC名 |
2-chloro-1-(3-chloropropyl)-4-(difluoromethoxy)benzene |
InChI |
InChI=1S/C10H10Cl2F2O/c11-5-1-2-7-3-4-8(6-9(7)12)15-10(13)14/h3-4,6,10H,1-2,5H2 |
InChIキー |
MMJQLVLTJVWRBS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1OC(F)F)Cl)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


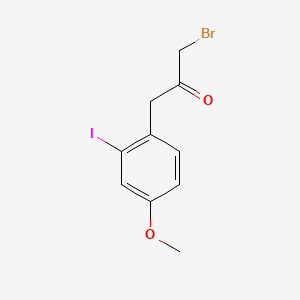
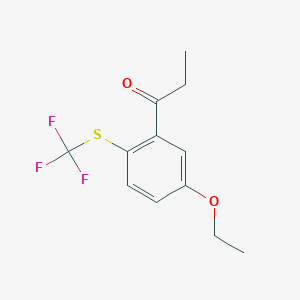
![(2S,6R)-6-[[(3S,8R,9S,10R,13S,14S,17R)-17-[(1S)-1-[(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxyethyl]-17-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyl-2H-pyran-5-one](/img/structure/B14040318.png)



![(1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride](/img/structure/B14040338.png)
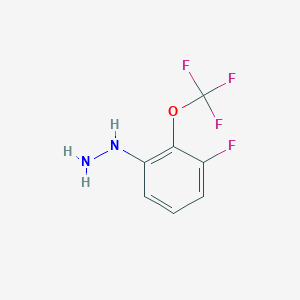
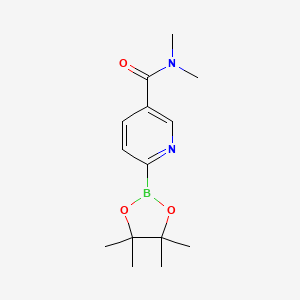
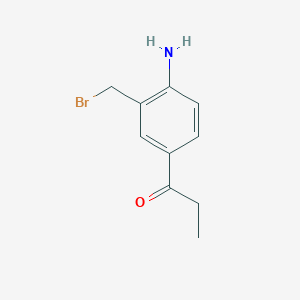
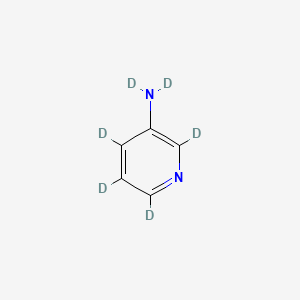
![(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol](/img/structure/B14040378.png)
